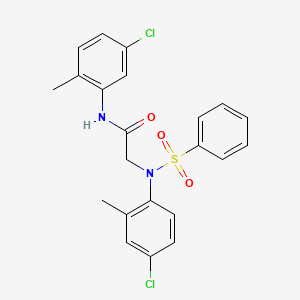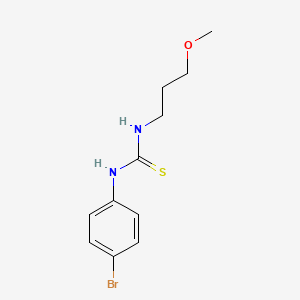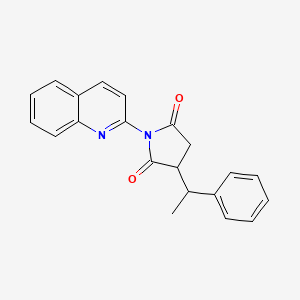
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, also known as BDPP, is a synthetic compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its potential in various scientific research applications, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to improve cognitive function by inhibiting the activity of AChE.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in lab experiments is its high potency and selectivity. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a valuable tool for studying their functions. However, one of the limitations of using 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potential toxicity. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. One area of focus is the development of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine analogs with improved potency and selectivity. Another area of focus is the investigation of the mechanism of action of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, particularly its interactions with target enzymes and signaling pathways. Additionally, there is a need for further research on the potential therapeutic applications of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, particularly in the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine involves the reaction of 3,4-dimethoxybenzaldehyde, benzylamine, phenylhydrazine, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and antifungal activities. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been studied for its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
5-benzyl-4-(3,4-dimethoxyphenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-28-21-14-13-18(16-22(21)29-2)23-20(15-17-9-5-3-6-10-17)26-27(24(23)25)19-11-7-4-8-12-19/h3-14,16H,15,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOCRKAXPEEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N(N=C2CC3=CC=CC=C3)C4=CC=CC=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)


![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)



![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)